molecular formula C13H11N5O5 B6105230 2-[5-[(Z)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

2-[5-[(Z)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

Cat. No.: B6105230
M. Wt: 317.26 g/mol
InChI Key: UYVJAFUSFJOEFF-CHHVJCJISA-N
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Description

2-[5-[(Z)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound that features a furan ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(Z)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid typically involves the condensation of hydrazones derived from α-dicarbonyl compounds. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as thionyl chloride (SOCl₂) to form acyl chlorides, which then cyclize into the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of large-scale reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(Z)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[5-[(Z)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-[(Z)-[[(E)-N’-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid apart is its unique combination of a furan ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[5-[(Z)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O5/c14-13(17-18(21)22)16-15-7-8-5-6-11(23-8)9-3-1-2-4-10(9)12(19)20/h1-7H,(H,19,20)(H3,14,16,17)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVJAFUSFJOEFF-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N\N/C(=N/[N+](=O)[O-])/N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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